molecular formula C15H16N4O2 B14646484 Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- CAS No. 55499-95-1

Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-

Katalognummer: B14646484
CAS-Nummer: 55499-95-1
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: AYNFJYGDXPTWLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrimidine derivative with a pyrazine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and rigorous quality control to meet industry standards .

Wirkmechanismus

The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme cofactor, facilitating various biochemical reactions. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

55499-95-1

Molekularformel

C15H16N4O2

Molekulargewicht

284.31 g/mol

IUPAC-Name

10-butan-2-yl-3-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C15H16N4O2/c1-4-9(2)19-11-8-6-5-7-10(11)16-12-13(19)17-15(21)18(3)14(12)20/h5-9H,4H2,1-3H3

InChI-Schlüssel

AYNFJYGDXPTWLU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.